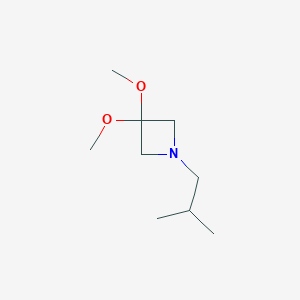
3,3-Dimethoxy-1-(2-methylpropyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-1-(2-methylpropyl)azetidine is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-dimethoxypropylamine with 2-methylpropyl bromide in the presence of a base like potassium carbonate can lead to the formation of the desired azetidine . The reaction is typically carried out in a solvent such as acetonitrile or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of azetidines often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-1-(2-methylpropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3,3-Dimethoxy-1-(2-methylpropyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1-(2-methylpropyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a simpler structure.
3,3-Dimethoxyazetidine: Lacks the 2-methylpropyl group.
1-Isobutyl-3,3-dimethoxyazetidine: A closely related compound with similar properties.
Uniqueness
The presence of the 2-methylpropyl group enhances its lipophilicity and may influence its biological activity compared to other azetidines .
Properties
CAS No. |
341978-92-5 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3,3-dimethoxy-1-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-10-6-9(7-10,11-3)12-4/h8H,5-7H2,1-4H3 |
InChI Key |
LZJVSAIROAKKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


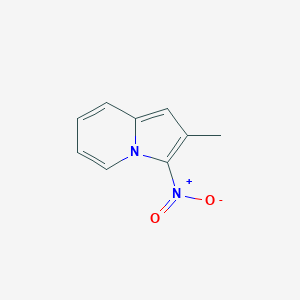


![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)


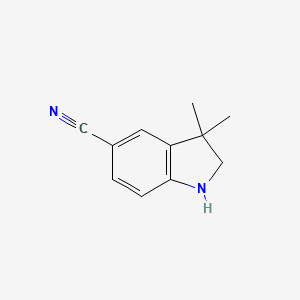

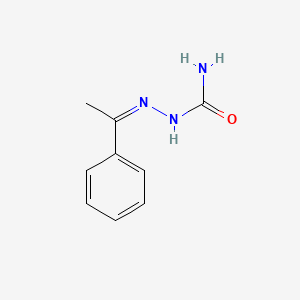
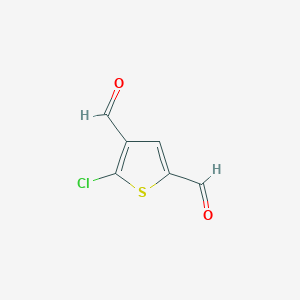


![[(Phenylsulfanyl)methyl]boronic acid](/img/structure/B11913180.png)

